molecular formula C12H27N3O2 B13898919 N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B13898919
M. Wt: 245.36 g/mol
InChI Key: SZERIYJFWWHPJA-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methyl group and a dimethoxyethyl group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-methylpiperazine with 3-chloropropan-1-amine, followed by the introduction of the dimethoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and moderate temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the reproducibility and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propan-1-amine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine include:

  • N-(2,2-dimethoxyethyl)-3-(4-ethylpiperazin-1-yl)propan-1-amine
  • N-(2,2-dimethoxyethyl)-3-(4-phenylpiperazin-1-yl)propan-1-amine
  • N-(2,2-dimethoxyethyl)-3-(4-methylpiperidin-1-yl)propan-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethoxyethyl group and the methyl-substituted piperazine ring can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C12H27N3O2

Molecular Weight

245.36 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C12H27N3O2/c1-14-7-9-15(10-8-14)6-4-5-13-11-12(16-2)17-3/h12-13H,4-11H2,1-3H3

InChI Key

SZERIYJFWWHPJA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNCC(OC)OC

Origin of Product

United States

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